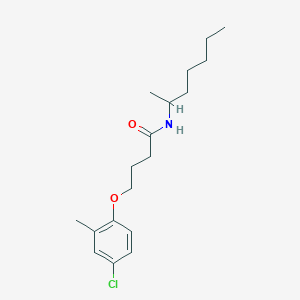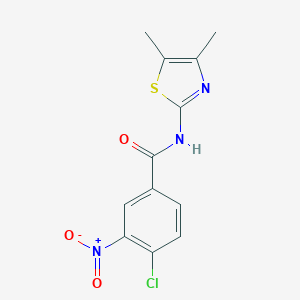
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of a chlorinated aromatic ring and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 1-bromohexane to form 4-(4-chloro-2-methylphenoxy)hexane. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyalkylamides.
科学的研究の応用
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(4-chloro-2-methylphenoxy)butanoic acid
- 4-(4-chloro-2-methylphenoxy)-N-methylbutanamide
- 4-(4-chloro-2-methylphenoxy)-N-(2-methylpropyl)butanamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C18H28ClNO2 |
|---|---|
分子量 |
325.9 g/mol |
IUPAC名 |
4-(4-chloro-2-methylphenoxy)-N-heptan-2-ylbutanamide |
InChI |
InChI=1S/C18H28ClNO2/c1-4-5-6-8-15(3)20-18(21)9-7-12-22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3,(H,20,21) |
InChIキー |
OWJJKVRAKVNFOQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)C |
正規SMILES |
CCCCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B333414.png)

![4-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333419.png)
![5-[(1,3-benzothiazol-2-yloxy)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333421.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B333422.png)
![5-[(1,3-benzothiazol-2-yloxy)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333423.png)
![5-[(1,3-benzothiazol-2-yloxy)acetyl]-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333424.png)
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333427.png)
![5-[(1,3-benzothiazol-2-yloxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333428.png)
![Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333429.png)
![Methyl 6-methyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333430.png)
![2-(4-bromophenyl)-4-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]quinoline](/img/structure/B333435.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B333436.png)
![Methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333437.png)
